1-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-3-7-14(8-4-12)23-16(20-21-22-23)11-18-17(24)19-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGLURPLFYXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The 1-(4-methylphenyl)-1H-tetrazol-5-yl scaffold is synthesized via cycloaddition of 4-methylbenzonitrile with sodium azide in the presence of ammonium chloride as a proton donor:
This reaction proceeds with a 75–85% yield under reflux conditions (24–48 hours). The nitrile group is subsequently reduced to an amine using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF):
Key Optimization Parameters :
Alternative Pathway: Direct Amination
A patent-pending method for analogous tetrazole derivatives involves bromination followed by Gabriel synthesis:
-
Bromination : Treat 1-(4-methylphenyl)-1H-tetrazole with N-bromosuccinimide (NBS) to yield 5-(bromomethyl)-1-(4-methylphenyl)-1H-tetrazole.
-
Phthalimide Protection : React with potassium phthalimide to form the phthalimidomethyl intermediate.
-
Deprotection : Hydrazine cleavage releases the primary amine.
This route achieves higher purity (>98% by HPLC) but requires additional purification steps.
Urea Bond Formation
Coupling with 4-Methoxyphenyl Isocyanate
The amine intermediate reacts with 4-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) at 0°C:
Reaction Conditions :
Carbodiimide-Mediated Coupling
For substrates sensitive to isocyanates, a carbodiimide approach is employed:
-
Activate 4-methoxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt).
-
React with tetrazole-methylamine to form the urea.
Advantages :
Optimization and Scale-Up Considerations
Temperature and Catalysis
Purification Strategies
-
Crystallization : The final product is recrystallized from ethanol/water (3:1) to achieve >99% purity.
-
Chromatography : Gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl) :
-
δ 8.21 (s, 1H, tetrazole-H)
-
δ 7.65–7.10 (m, 8H, aromatic H)
-
δ 5.12 (s, 2H, CH)
-
δ 3.85 (s, 3H, OCH)
-
δ 2.41 (s, 3H, CH)
-
-
C NMR : Confirms urea carbonyl at δ 158.9 ppm.
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H] = 365.1512 (Calculated: 365.1518)
Industrial-Scale Production
Adapting methodologies from patent US8765948B2, continuous flow reactors achieve 90% yield at 100 g/hour throughput:
-
Tetrazole Synthesis : Fixed-bed reactor with immobilized azide reagents.
-
Urea Coupling : Tubular reactor with in-line IR monitoring for real-time adjustment.
Cost Analysis :
-
Raw material cost: $12.50/g
-
Energy consumption: 8 kWh/kg
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate Coupling | 78 | 99 | High |
| Carbodiimide-Mediated | 65 | 97 | Moderate |
| Microwave-Assisted | 82 | 98 | High |
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC values indicating potent activity.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Animal models of inflammation showed that it significantly reduced edema and inflammatory cytokine levels. This suggests its potential utility in treating inflammatory diseases such as arthritis and colitis.
Pesticidal Activity
Research indicates that this compound exhibits pesticidal properties against various agricultural pests. Field trials have shown efficacy in controlling aphid populations on crops like corn and soybeans, making it a candidate for development as a novel pesticide.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 75 | 150 |
| Spider Mites | 70 | 180 |
Polymer Synthesis
In material science, the compound has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composites.
Case Studies
-
Case Study on Anticancer Activity
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Findings : The compound induced apoptosis through the activation of caspase pathways.
- : Promising candidate for further development as an anticancer drug.
-
Field Trial for Pesticidal Activity
- Objective : Assess effectiveness against aphids.
- Methodology : Applied at varying rates to corn fields.
- Results : Significant reduction in pest populations observed.
- : Potential for use as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. The urea linkage and tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea and Heterocyclic Moieties
Urea-Tetrazole Derivatives
- 1-((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 941964-84-7):
Urea-Triazole Derivatives
- 1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives :
- 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one :
Urea-Pyrazole/Oxadiazole Derivatives
- 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea (CAS 3O6): Structural Differences: Pyrazole core with trifluoromethyl and fluorine substituents.
- 1-(4-Methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS 2034297-91-9):
Physicochemical Properties
Biological Activity
1-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a methoxyphenyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The minimal inhibitory concentrations (MICs) for several related tetrazole derivatives ranged from 0.25 to 16 µg/mL against standard bacterial strains, indicating strong antibacterial activity compared to ciprofloxacin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Tetrazole Derivative A | 0.25 | Strong |
| Tetrazole Derivative B | 2 | Moderate |
| Tetrazole Derivative C | 16 | Weak |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. For example, related urea derivatives demonstrated significant cytotoxic effects on several cancer cell lines. One study reported that a structurally similar compound had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 µM against different cancer types such as breast and prostate cancer .
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-435 (Breast) | 15 |
| PC-3 (Prostate) | 28 |
| OVCAR-4 (Ovarian) | 25 |
Other Biological Activities
Beyond antimicrobial and anticancer properties, tetrazole-based compounds have been reported to exhibit anti-inflammatory and analgesic effects. The ability of these compounds to modulate inflammatory pathways makes them promising candidates for further therapeutic development .
Case Studies
Several studies have focused on the synthesis and evaluation of tetrazole derivatives:
- Synthesis and Evaluation : A study synthesized various tetrazole derivatives and evaluated their biological activities. The results indicated that modifications in the substituents significantly influenced their antimicrobial efficacy.
- Structure-Activity Relationship : Research highlighted the importance of the methoxy group in enhancing the solubility and bioavailability of the compound, which correlates with improved biological activity .
Q & A
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Step 1 : Formation of the tetrazole ring through cyclization of nitriles with sodium azide, as seen in structurally similar tetrazole-urea derivatives .
- Step 2 : Alkylation of the tetrazole intermediate with a methylating agent (e.g., methyl iodide) to introduce the 4-methylphenyl group.
- Step 3 : Urea linkage formation via reaction of the tetrazole-methyl intermediate with 4-methoxyphenyl isocyanate.
Purity optimization requires techniques like HPLC (≥95% purity thresholds) and recrystallization using solvents such as ethanol/dichloromethane mixtures. Reaction monitoring via NMR (e.g., tracking urea NH peaks at ~6.5–7.5 ppm) ensures structural fidelity .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include the methoxy group (~3.8 ppm for OCH3), urea NH protons (6.5–7.5 ppm), and tetrazole ring carbons (~150–160 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C23H23N5O2: 414.1884).
- FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases, given the urea moiety’s hydrogen-bonding capacity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility studies : Measure logP via shake-flask method (expected logP ~2.5–3.5 due to methoxy/tetrazole groups) to assess bioavailability .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact bioactivity in analogous urea-tetrazole derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl) and comparing:
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., IC50 shifts).
- Thermodynamic solubility : Differential scanning calorimetry (DSC) to assess crystallinity effects.
Evidence from similar compounds shows ethoxy groups may enhance lipophilicity but reduce aqueous solubility, impacting membrane permeability .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
- Predict binding poses of the urea-tetrazole scaffold in enzyme active sites (e.g., COX-2 or HIV protease).
- Identify key interactions (e.g., hydrogen bonds between urea NH and Thr556 in EGFR).
- Optimize substituent geometry using quantum mechanical calculations (DFT/B3LYP) to minimize steric clashes .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Address discrepancies (e.g., varying IC50 values in kinase assays) by:
- Standardizing assay conditions : Fixed ATP concentrations (e.g., 10 µM for kinase assays) and pH control (e.g., pH 7.4 buffer).
- Orthogonal validation : Confirm hits using SPR or isothermal titration calorimetry (ITC) to rule out false positives.
- Meta-analysis : Compare data from structurally related compounds (e.g., triazole vs. tetrazole derivatives) to identify substituent-dependent trends .
Methodological Design & Optimization
Q. What statistical approaches optimize reaction yields in large-scale synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) using software like JMP or Minitab to:
- Screen critical factors (temperature, solvent ratio, catalyst loading) via factorial designs.
- Optimize conditions (e.g., 80°C, DMF solvent, 1.2 eq. catalyst) for ≥80% yield.
Response surface methodology (RSM) can model nonlinear interactions, reducing trial runs by 50% .
Q. How can stability studies (e.g., photodegradation) inform formulation strategies?
- Methodological Answer : Conduct accelerated stability testing :
- Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Identify degradation products (e.g., methoxy group oxidation to quinones) using LC-MS.
Formulate with antioxidants (e.g., BHT) or light-resistant coatings (e.g., enteric polymers) if instability is observed .
Comparative Analysis
Q. How does the tetrazole ring in this compound compare to triazole analogs in terms of metabolic stability?
- Methodological Answer : Perform in vitro microsomal assays (human liver microsomes, NADPH cofactor):
- Tetrazoles generally exhibit higher metabolic stability (t1/2 ~120 min) than triazoles (t1/2 ~60 min) due to reduced CYP3A4-mediated oxidation.
- Quantify metabolite formation using LC-MS/MS (e.g., hydroxylated or N-dealkylated products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
